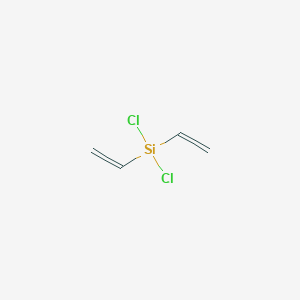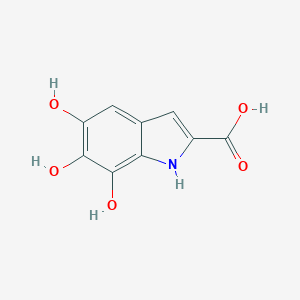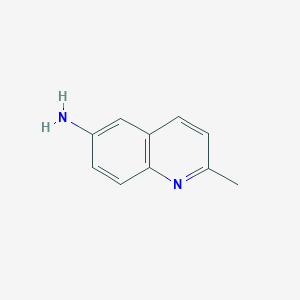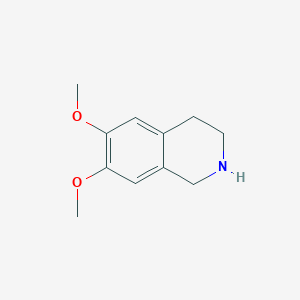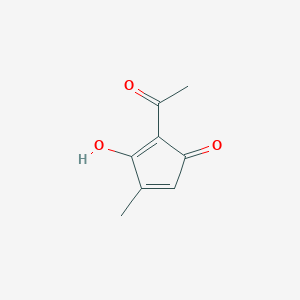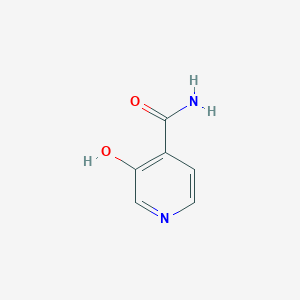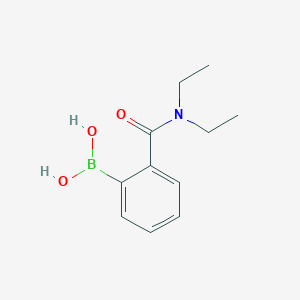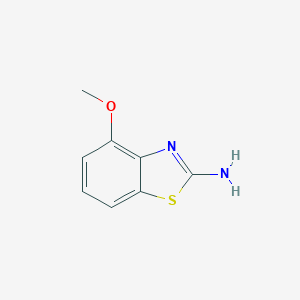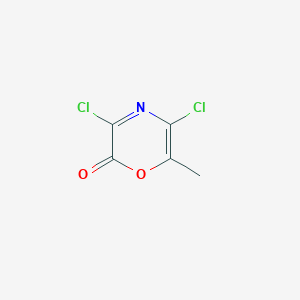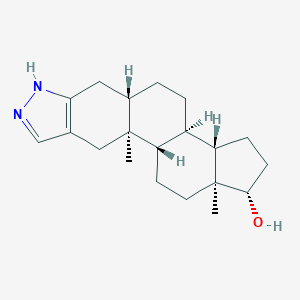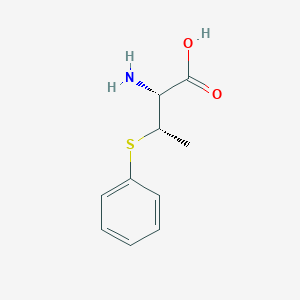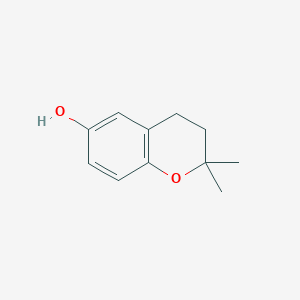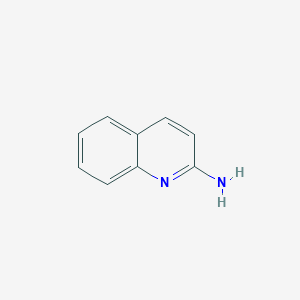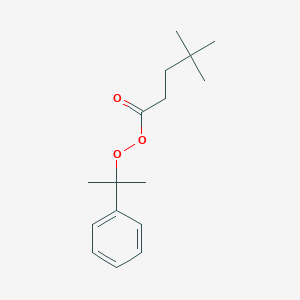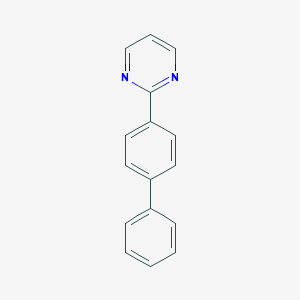
2-(4-Biphenylyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Biphenylyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic aromatic compound that contains two aromatic rings connected by a pyrimidine ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of science.
Mecanismo De Acción
The mechanism of action of 2-(4-Biphenylyl)pyrimidine is not yet fully understood. However, it has been found to possess significant antioxidant activity and has been shown to scavenge free radicals and reactive oxygen species. It has also been found to inhibit the activity of various enzymes and has been studied for its potential use as an enzyme inhibitor.
Efectos Bioquímicos Y Fisiológicos
2-(4-Biphenylyl)pyrimidine has been found to possess significant antioxidant activity and has been shown to scavenge free radicals and reactive oxygen species. It has also been found to inhibit the activity of various enzymes and has been studied for its potential use as an enzyme inhibitor. In addition, it has been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Biphenylyl)pyrimidine in lab experiments include its high yield of synthesis, its significant antioxidant activity, and its potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(4-Biphenylyl)pyrimidine. These include further studies on its mechanism of action, its potential use as an enzyme inhibitor, its potential applications in the treatment of various diseases, and its potential use as a fluorescent probe for the detection of various analytes. In addition, further studies are needed to fully understand the potential toxicity of this compound and its limitations in lab experiments.
Conclusion:
In conclusion, 2-(4-Biphenylyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in various fields of science. Further studies are needed to fully understand its mechanism of action, its potential use as an enzyme inhibitor, and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-Biphenylyl)pyrimidine can be achieved using various methods. One of the most common methods is the condensation reaction between 4-biphenylcarboxaldehyde and 2-aminopyrimidine in the presence of a suitable catalyst. This method yields a high yield of the desired product and is relatively easy to perform.
Aplicaciones Científicas De Investigación
2-(4-Biphenylyl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antioxidant activity and has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of various analytes.
Propiedades
Número CAS |
138173-04-3 |
|---|---|
Nombre del producto |
2-(4-Biphenylyl)pyrimidine |
Fórmula molecular |
C16H12N2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-12H |
Clave InChI |
LIGKFDDHPKKPFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3 |
Sinónimos |
Pyrimidine, 2-[1,1-biphenyl]-4-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



